molecular formula C8H11N3O3 B1591445 1-Phenylguanidine carbonate CAS No. 6685-76-3

1-Phenylguanidine carbonate

Cat. No.: B1591445
CAS No.: 6685-76-3
M. Wt: 197.19 g/mol
InChI Key: XDSYAIICRRZSJX-UHFFFAOYSA-N
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Description

1-Phenylguanidine carbonate, also known as N-Phenylguanidine carbonate, is a chemical compound with the molecular formula C₇H₉N₃·H₂CO₃. It is a white crystalline solid that is soluble in water and organic solvents. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

1-Phenylguanidine carbonate can be synthesized through several methods. One common synthetic route involves the reaction of phenyl isothiocyanate with ammonia or an amine, followed by the addition of carbon dioxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .

In industrial settings, the production of this compound often involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .

Chemical Reactions Analysis

1-Phenylguanidine carbonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Phenylguanidine carbonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals.

    Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor antagonists.

    Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Phenylguanidine carbonate can be compared with other guanidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

carbonic acid;2-phenylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9N3.CH2O3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSYAIICRRZSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6685-76-3
Record name Carbonic acid, compd. with N-phenylguanidine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6685-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70216974
Record name Carbonic acid, compound with phenylguanidine (1:1)
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-89-0, 14018-90-7, 6685-76-3
Record name Phenylguanidine carbonate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, compd. with N-phenylguanidine (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Carbonic acid, compound with phenylguanidine (1:1)
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Record name NSC8170
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Record name Carbonic acid, compound with phenylguanidine (1:1)
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Record name Carbonic acid, compound with phenylguanidine (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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